Methylscopolamine bromide
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Overview
Description
Methylscopolamine bromide, also known as methscopolamine bromide, is a muscarinic antagonist structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Methylscopolamine bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as chloride or iodide, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form scopolamine and methyl bromide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Reactions: The major products are the corresponding halide salts of methylscopolamine.
Hydrolysis: The major products are scopolamine and methyl bromide.
Scientific Research Applications
Methylscopolamine bromide has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding characteristics of muscarinic cholinergic receptors.
Biology: It serves as a tool to investigate the role of acetylcholine in various physiological processes.
Medicine: It is used as an adjunctive therapy for the treatment of peptic ulcers and to prevent motion sickness, nausea, and vomiting.
Industry: It is employed in the formulation of various pharmaceutical products
Mechanism of Action
Methylscopolamine bromide exerts its effects by blocking muscarinic acetylcholine receptors. By acting as a muscarinic antagonist, it interferes with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. This action prevents communication between the nerves of the vestibule and the vomiting center in the brain, thereby preventing nausea and vomiting. Additionally, it reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and reduces salivation .
Comparison with Similar Compounds
Hyoscine butylbromide: Another muscarinic antagonist used to treat gastrointestinal disorders.
Scopolamine hydrobromide: Used to prevent nausea and vomiting, particularly in motion sickness.
Atropine: A muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation
Uniqueness of Methylscopolamine Bromide: this compound is unique due to its specific structural modifications, which enhance its ability to block muscarinic receptors effectively. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .
Properties
Molecular Formula |
C18H24BrNO4 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1 |
InChI Key |
CXYRUNPLKGGUJF-JIRGPDKYSA-M |
Isomeric SMILES |
C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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